![molecular formula C14H12ClNO B2388604 (3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 939888-01-4](/img/structure/B2388604.png)
(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate
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Overview
Description
Scientific Research Applications
- Researchers have discovered that newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives exhibit inhibitory activity against DENV2 . These compounds demonstrated potency in a cell-based assay, with specific substitutions (e.g., 2-methylbenzyl, 4-bromobenzyl, and 4-cyanobenzyl groups) showing promising results.
- Docking calculations identified NS5-methyltransferase as a probable target for this compound series. Molecular dynamics simulations supported the experimental binding affinity findings, with one derivative (SPO-6) showing the most favorable binding energy .
- Importantly, SPO-6 was found to be non-toxic and possessed better drug-likeness characteristics compared to the standard antiviral drug ribavirin .
Antiviral Activity Against Dengue Virus Type 2 (DENV2)
Synthesis of 3-(2-Chlorobenzyl)-6-(Substituted Phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-phenylmethanimine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-14-8-4-7-13(9-14)11-16(17)10-12-5-2-1-3-6-12/h1-10H,11H2/b16-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRZGBRJBSDFFB-YBEGLDIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](CC2=CC(=CC=C2)Cl)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](/CC2=CC(=CC=C2)Cl)\[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate |
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